REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:25])[C:22]2[C:9](=[CH:10][C:11]3[C:12](=O)[C:13]4[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=4[C:19](=O)[C:20]=3[CH:21]=2)[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2.I.II>C(O)(=O)C>[CH3:1][C:2]1([CH3:25])[C:22]2[C:9](=[CH:10][C:11]3[CH:12]=[C:13]4[C:18](=[CH:19][C:20]=3[CH:21]=2)[CH:17]=[CH:16][CH:15]=[CH:14]4)[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2
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Name
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13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione
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Quantity
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19 g
|
Type
|
reactant
|
Smiles
|
CC1(C2=CC=CC=C2C2=CC=3C(C=4C=CC=CC4C(C3C=C21)=O)=O)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
II
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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under reflux for 48 hours
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Duration
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48 h
|
Type
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CUSTOM
|
Details
|
After the reaction was terminated
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Type
|
ADDITION
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Details
|
the reaction solution was added with distilled water (500 ml)
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Type
|
FILTRATION
|
Details
|
Then, the resultant solid was filtered
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Type
|
DISSOLUTION
|
Details
|
dissolved in toluene (200 ml)
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Type
|
STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the reaction was terminated
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was extracted
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2=CC=CC=C2C2=CC=3C=C4C=CC=CC4=CC3C=C21)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |